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Compound of Interest

Compound Name:

2,2-Bis(4-(3,4-

dicarboxyphenoxy)phenyl)propane

dianhydride

Cat. No.: B1329655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of polyimides

derived from 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) in the

demanding fields of electronics and aerospace. The exceptional thermal stability, mechanical

strength, and dielectric properties of BPADA-based polyimides make them ideal candidates for

a wide range of high-performance applications.

Applications in the Electronics Industry
BPADA-based polyimides are integral to the advancement of modern electronics, primarily due

to their excellent dielectric properties, thermal stability, and mechanical robustness.[1] These

characteristics are critical for applications such as flexible display substrates, printed circuit

boards (PCBs), and as insulating layers in microelectronic devices.[1][2]

In flexible electronics, the inherent flexibility and optical transparency of certain BPADA-based

polyimide films are highly advantageous.[1] For high-frequency applications, their low dielectric

constant and dissipation factor minimize signal loss and ensure signal integrity.[1]

Photosensitive polyimide formulations based on BPADA are also utilized for creating

lithographic insulation patterns in integrated circuits.[3]
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Applications in the Aerospace Industry
The aerospace sector leverages BPADA-based polyimides for their exceptional thermal and

mechanical performance in extreme environments.[4] These materials are often used as the

matrix resin in high-performance carbon fiber reinforced composites.[1][5] Such composites

offer significant weight savings compared to traditional metal alloys while maintaining excellent

mechanical strength at elevated temperatures, a critical factor for aircraft and spacecraft

components.[4][6]

Applications for BPADA-based polyimide composites in aerospace include structural

components, engine parts, and high-temperature adhesives.[4][6] Their resistance to thermal

degradation and chemical attack ensures reliability and longevity in harsh aerospace operating

conditions.

Quantitative Data on BPADA-Based Polyimides
The properties of BPADA-based polyimides can be tailored by selecting different diamine co-

monomers. The following tables summarize key quantitative data for various BPADA-based

polyimide systems.

Table 1: Thermal Properties of BPADA-Based Polyimides

Dianhydride Diamine

Glass
Transition
Temperature
(Tg) (°C)

5% Weight
Loss
Temperature
(TGA) (°C)

Reference

BPADA ODA 215 - 290 >500 [7][8]

BPADA m-PDA 219 >400 [7][9]

BPADA BAPP 232.5 - 262.2 521.5 - 531.0 [10]

BPADA/6FDA TFMB 281 >540 [5]

a-BPDA 3,4'-ODA 370 - [11]

Table 2: Mechanical Properties of BPADA-Based Polyimide Films
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| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus

(GPa) | Reference | |---|---|---|---|---| | BPADA | ODA | 93.1 - 194.71 | 7.6 - 130.13 | 1.76 |[12][13]

[14] | | BPADA/6FDA | TFMB | 135.3 | 8.3 | - |[5] | | BPADA | BAPP | - | - | 2.87 - 2.96 (Flexural) |

[10] | | APAF | BPADA | 106 | - | - |[3] |

Table 3: Dielectric Properties of BPADA-Based Polyimides

Dianhydride Diamine
Dielectric
Constant (at 1
MHz)

Dielectric Loss
(at 1 MHz)

Reference

BPADA BAPP 2.32 - 2.95
0.00687 -

0.00962
[10]

BPADA ODA ~3.0 - [1]

PMDA/BPADA TPE-Q/TPE-R - - [15]

APAF BPADA 3.5 0.01 [3]

Experimental Workflows and Logical Relationships
The selection and synthesis of BPADA-based polyimides for a specific application is a

structured process. The following diagram illustrates the general workflow from monomer

selection to final material characterization.
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Caption: General experimental workflow for BPADA-based polyimides.

The properties of the final polyimide are intrinsically linked to the chemical structure of the

monomers used. The following diagram illustrates these key structure-property relationships.
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Caption: Structure-property relationships in aromatic polyimides.

Experimental Protocols
The following are detailed protocols for the synthesis of a BPADA-based polyimide film and the

characterization of its key properties.

Protocol 1: Synthesis of BPADA-ODA Polyimide Film

This protocol describes the common two-step synthesis method involving the formation of a

poly(amic acid) precursor followed by thermal imidization.[3][9]

Materials:

4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

4,4'-oxydianiline (ODA)

N,N-dimethylacetamide (DMAc) (anhydrous)
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Glass plates

Nitrogen gas supply

Programmable oven

Procedure:

Drying of Monomers: Dry BPADA and ODA in a vacuum oven at 120 °C for 12 hours prior to

use.

Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and

a nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous DMAc under a

nitrogen atmosphere. b. Gradually add an equimolar amount of BPADA powder to the

diamine solution in small portions with continuous stirring. c. Continue stirring the reaction

mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous

poly(amic acid) solution.

Film Casting: a. Cast the poly(amic acid) solution onto a clean, dry glass plate. b. Use a

doctor blade to control the film thickness.

Thermal Imidization: a. Place the cast film in a programmable oven under a nitrogen

atmosphere. b. Implement a stepwise curing cycle: i. 100 °C for 1 hour ii. 200 °C for 1 hour

iii. 300 °C for 1 hour c. After the final curing step, allow the oven to cool down slowly to room

temperature.

Film Detachment: a. Carefully detach the resulting polyimide film from the glass substrate.

Protocol 2: Characterization of BPADA-Based Polyimide Films

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This procedure is based on ASTM E1131.

Instrument: Thermogravimetric Analyzer

Procedure:
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Place a small sample (5-10 mg) of the polyimide film in a TGA sample pan.

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a

nitrogen atmosphere.

Record the weight loss of the sample as a function of temperature.

Determine the 5% weight loss temperature (Td5) as an indicator of thermal stability.

2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC)

This procedure is based on ASTM D3418.

Instrument: Differential Scanning Calorimeter

Procedure:

Place a small sample (5-10 mg) of the polyimide film in a DSC sample pan.

Heat the sample from room temperature to a temperature above the expected Tg (e.g., 350

°C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

Cool the sample back to room temperature.

Perform a second heating scan at the same rate.

Determine the glass transition temperature (Tg) from the inflection point in the heat flow

curve of the second heating scan.

3. Mechanical Properties (Tensile Testing)

This procedure is based on ASTM D882.[2]

Instrument: Universal Testing Machine with a suitable load cell.

Procedure:

Cut the polyimide film into dog-bone shaped specimens with precise dimensions according

to the standard.
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Measure the thickness and width of the gauge section of each specimen.

Mount the specimen in the grips of the universal testing machine.

Apply a tensile load at a constant rate of extension until the specimen fractures.

Record the load and elongation data.

Calculate the tensile strength, elongation at break, and Young's modulus from the stress-

strain curve.

4. Dielectric Properties

This procedure is based on ASTM D150.[16]

Instrument: LCR meter or impedance analyzer with a dielectric test fixture.

Procedure:

Place a sample of the polyimide film between the electrodes of the dielectric test fixture.

Measure the capacitance and dissipation factor of the sample at various frequencies (e.g., 1

kHz, 1 MHz).

Calculate the dielectric constant (permittivity) using the measured capacitance, sample

thickness, and electrode area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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